(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride
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Overview
Description
“(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride” is a chemical compound with the molecular formula C6H11NO . It is related to a group of compounds known as oxabicycloheptanes . These compounds have a bicyclic structure, which means they consist of two fused rings .
Synthesis Analysis
The synthesis of “this compound” and related compounds is a topic of ongoing research . The synthesis often involves complex reactions and requires careful control of conditions to ensure the correct stereochemistry .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic ring system . The “1S,5R” designation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .Scientific Research Applications
Medicinal Chemistry Applications
Amines containing bridged bicyclic carbon skeletons, such as (1S,5R)-Bicyclo[3.2.0]heptan-3-amine, serve as valuable building blocks in medicinal chemistry due to their complex, sp3-rich structures. These compounds are used in the synthesis of polysubstituted bicycloheptanes through photochemical processes, highlighting their utility in creating novel pharmaceuticals with potential therapeutic applications (Harmata, Sowden, & Stephenson, 2020).
Future Directions
The future directions for research on “(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications . This could include the development of new synthetic methods, the study of new reactions, and the investigation of potential biological activities .
Mechanism of Action
Target of Action
The primary target of EN300-7547275, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by certain bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .
Mode of Action
Enmetazobactam acts as an ESBL inhibitor . It prevents the breakdown of antibiotics like cefepime by ESBL, thereby enhancing the effectiveness of these antibiotics . This interaction with its targets leads to a decrease in the resistance of bacteria to antibiotics, making the treatment more effective .
Biochemical Pathways
It is known that it inhibits the esbl enzymes, which play a crucial role in the antibiotic resistance of certain bacteria . By inhibiting these enzymes, Enmetazobactam disrupts the normal functioning of these bacteria, leading to their eventual death .
Result of Action
The molecular and cellular effects of Enmetazobactam’s action primarily involve the inhibition of ESBL enzymes . This inhibition prevents the breakdown of certain antibiotics, thereby enhancing their effectiveness against ESBL-producing bacteria . As a result, the bacteria are unable to survive, leading to the successful treatment of the infection .
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.2.0]heptan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-5-1-2-6(5)4-7;/h5-7H,1-4,8H2;1H/t5-,6+,7?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVQXSIGEBRBSO-VPEOJXMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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